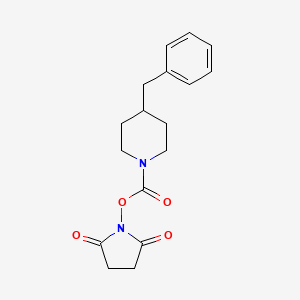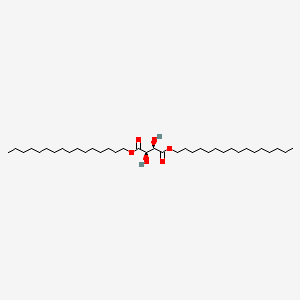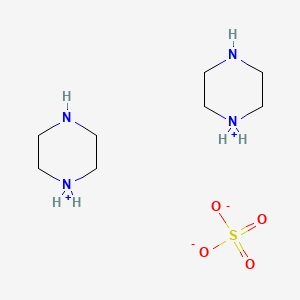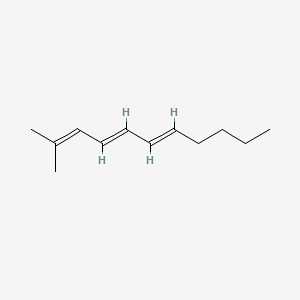
2,4,6-Undecatriene, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Undecatriene, 2-methyl- is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon. This compound is part of the triene family, known for their conjugated systems that provide interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Undecatriene, 2-methyl- typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-Undecatriene, 2-methyl- may involve catalytic processes such as the Heck reaction or the Suzuki-Miyaura coupling. These methods utilize palladium catalysts and are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
化学反应分析
Types of Reactions
2,4,6-Undecatriene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of UV light or radical initiators like benzoyl peroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
科学研究应用
2,4,6-Undecatriene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
作用机制
The mechanism by which 2,4,6-Undecatriene, 2-methyl- exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The methyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
相似化合物的比较
Similar Compounds
1,3,5-Undecatriene: Similar in structure but lacks the methyl group, leading to different reactivity and properties.
2,4,6-Undecatrienal: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.
Uniqueness
2,4,6-Undecatriene, 2-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its chemical behavior and potential applications. The compound’s structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
73398-99-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
(4E,6E)-2-methylundeca-2,4,6-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
InChI 键 |
UIIGNQXUZIMYKD-XBLVEGMJSA-N |
手性 SMILES |
CCCC/C=C/C=C/C=C(C)C |
规范 SMILES |
CCCCC=CC=CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


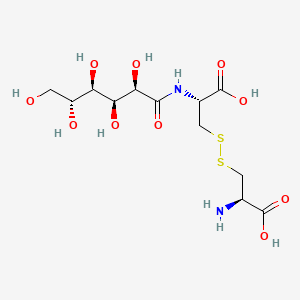
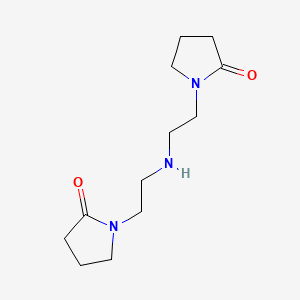
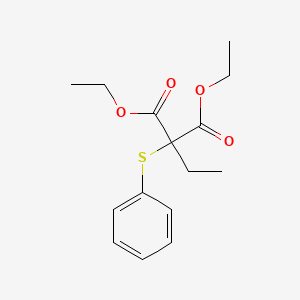

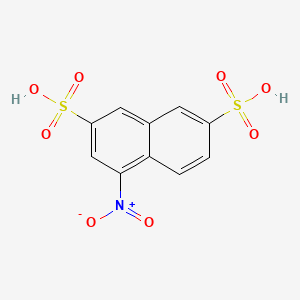
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
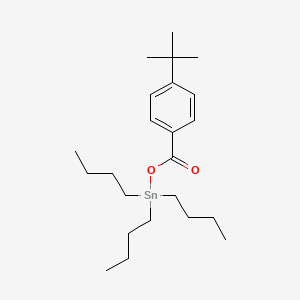



![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
